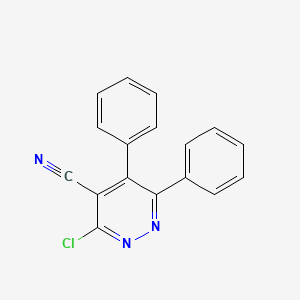

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C₁₇H₁₀ClN₃ and a molecular weight of 291.74 g/mol It is a member of the pyridazine family, characterized by a pyridazine ring substituted with chlorine, phenyl groups, and a nitrile group

Preparation Methods

The synthesis of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile typically involves the reaction of 3,6-diphenylpyridazine-4-carbonitrile with a chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Condensation Reactions: The compound can react with hydrazine hydrate to form hydrazino derivatives, which can further react to produce pyrimidopyridazine and triazolopyrimidopyridazine derivatives.

Oxidation and Reduction Reactions:

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various methods, including the reaction of chloro-ester derivatives with sodium azide, leading to the formation of azido-ester intermediates which can be further transformed into the target compound through multiple steps involving phosphonium salts and acetic acid refluxing . The structural formula is represented as:

- Molecular Formula : C17H10ClN3

- Molecular Weight : 291.74 g/mol

- SMILES : ClC1=C(C#N)C(C2=CC=CC=C2)=C(N=N1)C1=CC=CC=C1

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile. It has demonstrated significant activity against various cancer cell lines, notably:

- SW1116 Colon Cancer Cell Line : Exhibited an IC50 value of 7.29 μM, indicating promising anticancer properties when compared to standard treatments like methotrexate (IC50 = 2.49 μM) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Its derivatives have shown activity against several bacterial strains:

- Staphylococcus aureus : Certain derivatives exhibited a minimum inhibitory concentration (MIC) of 0.25 μg/mL, outperforming standard antibiotics like ciprofloxacin (MIC = 0.5 μg/mL) .

- Mycobacterium tuberculosis : Some synthesized compounds based on this pyridazine framework have shown significant anti-tubercular activity with MIC values around 25 μg/mL .

Case Study: Anticancer Activity Assessment

A study conducted on various nitrogen-containing heterocycles revealed that modifications on the phenyl rings of this compound could enhance its anticancer properties. The structure-activity relationship (SAR) indicated that substituents such as p-methoxy and p-chlorophenyl significantly improved efficacy against colon cancer cells .

Case Study: Antimicrobial Evaluation

In a comparative study of synthesized pyridazine derivatives, those containing thio-methyl substituents at specific positions demonstrated superior antibacterial and antifungal activities against resistant strains . The results suggest that structural modifications can lead to enhanced bioactivity.

Summary of Applications

Mechanism of Action

The mechanism of action of 3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is primarily related to its ability to undergo substitution and condensation reactions, leading to the formation of various biologically active derivatives. These derivatives can interact with molecular targets such as enzymes and receptors, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile can be compared with other similar compounds in the pyridazine family:

3-Chloro-5,6-dimethylpyridazine-4-carbonitrile: This compound has methyl groups instead of phenyl groups, resulting in different chemical and physical properties.

3-Chloro-5,6-diphenylpyrazine-2-carbonitrile: This compound has a pyrazine ring instead of a pyridazine ring, leading to different reactivity and applications.

3-Methyl-5,6-diphenylpyridazine-4-carboxylic acid ethyl ester:

The uniqueness of this compound lies in its specific substitution pattern, which allows for the formation of a wide range of derivatives with diverse applications in scientific research and industry.

Biological Activity

3-Chloro-5,6-diphenylpyridazine-4-carbonitrile is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, antioxidant capabilities, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₂. Its structure features:

- A pyridazine ring .

- Two phenyl substituents at positions 5 and 6.

- A chlorine atom at position 3.

- A cyano group (-C≡N) at position 4.

This unique combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound demonstrated notable inhibitory effects. The results of these studies are summarized in Table 1.

| Microorganism | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | High |

| Candida albicans | 18 | High |

| Pseudomonas aeruginosa | 10 | Low |

The compound's antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes within the pathogens .

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and related diseases. The compound showed promising results in various assays measuring its capacity to scavenge free radicals. The antioxidant activity was quantified using the DPPH radical scavenging method, yielding an IC50 value as shown in Table 2.

| Compound | IC50 (µM) | Activity Classification |

|---|---|---|

| This compound | 30 | Strong |

| Ascorbic Acid (Control) | 25 | Strong |

These findings suggest that the compound may have potential therapeutic applications in preventing oxidative damage .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

- Antioxidant Mechanism : Its electron-donating ability allows it to neutralize free radicals, thereby reducing oxidative stress within cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- A study by Deeb et al. (2017) synthesized various pyridazine derivatives and tested their antimicrobial activity, highlighting the effectiveness of this compound against both gram-positive and gram-negative bacteria .

- Another research article discussed the synthesis of new derivatives based on this compound and their subsequent biological evaluations, confirming its potential as a lead compound for further drug development .

Properties

CAS No. |

94011-79-7 |

|---|---|

Molecular Formula |

C17H10ClN3 |

Molecular Weight |

291.7 g/mol |

IUPAC Name |

3-chloro-5,6-diphenylpyridazine-4-carbonitrile |

InChI |

InChI=1S/C17H10ClN3/c18-17-14(11-19)15(12-7-3-1-4-8-12)16(20-21-17)13-9-5-2-6-10-13/h1-10H |

InChI Key |

KYILDXBCZYCVIN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN=C2C3=CC=CC=C3)Cl)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.